

# Application Notes and Protocols for Establishing Rezatapopt Xenograft Mouse Models

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## Compound of Interest

Compound Name: Rezatapopt

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing xenograft mouse models for the preclinical evaluation of **Rezatapopt** (also known as PC14586), a first-in-class, orally available small-molecule reactivator of the p53 Y220C mutant protein.

## Introduction

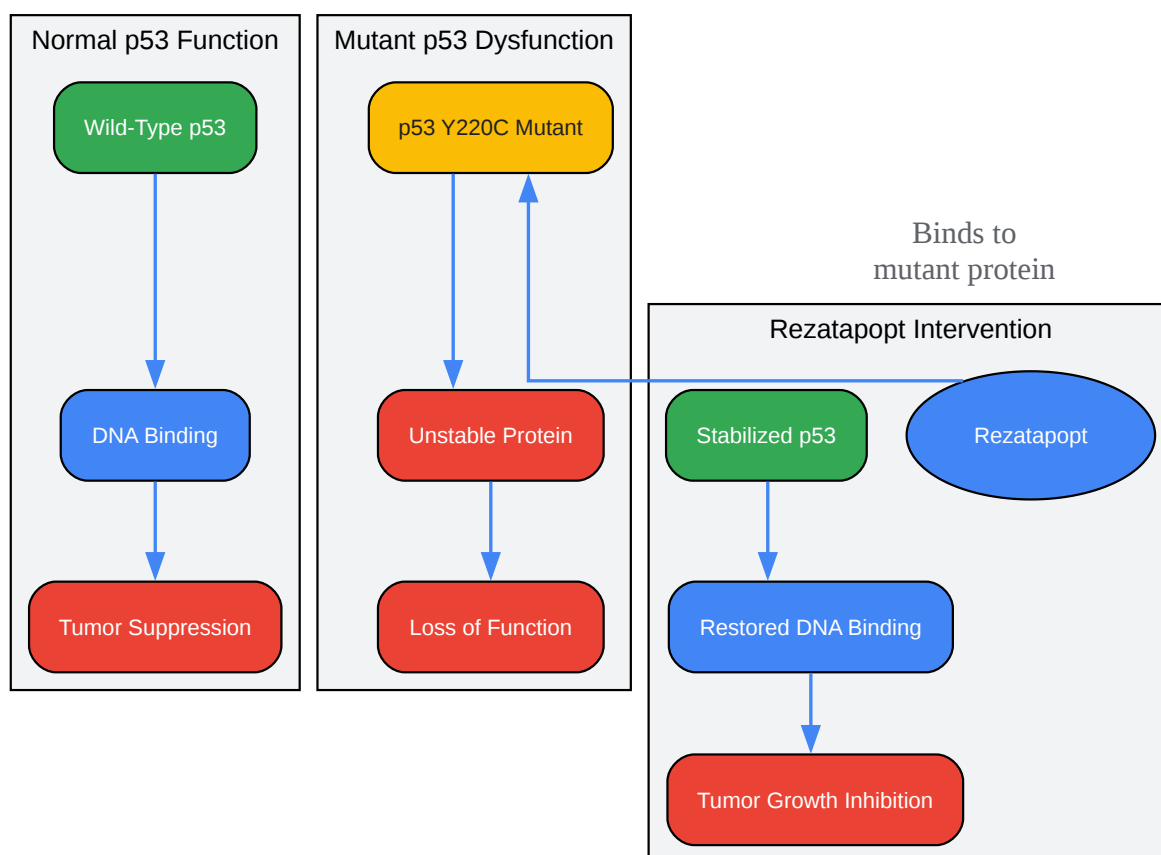
**Rezatapopt** is an investigational therapeutic designed to selectively bind to a crevice created by the Y220C mutation in the TP53 gene, stabilizing the p53 protein in its wild-type conformation and restoring its tumor suppressor functions.[1][2] The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of solid tumors.[3][4] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **Rezatapopt**.

## Mechanism of Action of Rezatapopt

The TP53 gene encodes the p53 tumor suppressor protein, a critical regulator of cellular responses to stress.[1] The Y220C mutation in p53 results in a thermally unstable protein with compromised DNA binding ability, leading to a loss of its tumor-suppressive functions.

**Rezatapopt** is designed to fit into the pocket created by this specific mutation, stabilizing the

protein and restoring its wild-type functions. This reactivation of p53 leads to the upregulation of downstream target genes, such as CDKN1A (p21) and MDM2, which in turn induces cell-cycle arrest and inhibits tumor growth.



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**Figure 1:** Mechanism of Action of **Rezatapopt**.

## Preclinical Efficacy of Rezatapopt in Xenograft Models

In vivo studies using xenograft models with human tumor cell lines harboring the TP53 Y220C mutation have demonstrated the potent anti-tumor activity of **Rezatapopt**.

## Quantitative Data Summary

| Cell Line | Tumor Type           | Mouse Strain | Rezatapopt Dose (oral, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
|-----------|----------------------|--------------|-------------------------------|--|-----------|
| NUGC-3    | Gastric Cancer       | Nude Mice    | 25 mg/kg                      | 33% TGI                                    |           |
| NUGC-3    | Gastric Cancer       | Nude Mice    | 50 mg/kg                      | 71% TGI                                    |           |
| NUGC-3    | Gastric Cancer       | Nude Mice    | 100 mg/kg                     | 80% Regression                             |           |
| T3M-4     | Pancreatic Carcinoma | Nude Mice    | Not specified                 | Tumor growth inhibition observed           |           |

## Experimental Protocols

### Cell Line Culture

Cell Line: NUGC-3 (Human Gastric Adenocarcinoma)

- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

### Establishing the NUGC-3 Xenograft Mouse Model



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**Figure 2:** Experimental Workflow for Xenograft Model Establishment.

1. Animal Model:

- Strain: Athymic Nude Mice (e.g., BALB/c nude or NIH-III).
- Age/Sex: 6-8 week old female mice are recommended.
- Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

2. Cell Preparation for Injection:

- Harvest NUGC-3 cells during their logarithmic growth phase.
- Wash the cells with sterile Phosphate Buffered Saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of  $5 \times 10^7$  cells/mL. The use of Matrigel can improve tumor take rates.

3. Subcutaneous Injection:

- Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
- Inject 100  $\mu$ L of the cell suspension (containing  $5 \times 10^6$  cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring:

- Monitor the mice for tumor formation.
- Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
- Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor the body weight of the mice as an indicator of general health.

#### 5. Randomization and Treatment with **Rezatapopt**:

- When the average tumor volume reaches approximately 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Vehicle Control: Prepare a suitable vehicle for **Rezatapopt** administration (e.g., 0.5% methylcellulose in water).
- **Rezatapopt** Formulation: Prepare a suspension of **Rezatapopt** in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).
- Administer the vehicle or **Rezatapopt** solution orally (p.o.) once daily (QD) to the respective groups.

#### 6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) or regression for each treatment group compared to the vehicle control group.

## Pharmacodynamic Analysis

To confirm the mechanism of action of **Rezatapopt** in vivo, pharmacodynamic studies can be performed on tumor samples.

#### 1. Sample Collection:

- Collect tumor tissues from a subset of mice from each group at various time points after the final dose of **Rezatapopt**.
- Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.

- Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry.

## 2. Western Blot Analysis:

- Prepare protein lysates from the frozen tumor samples.
- Perform Western blotting to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2. An increase in p21 and MDM2 levels in the **Rezatapopt**-treated groups would indicate the reactivation of p53.

## 3. qRT-PCR Analysis:

- Extract RNA from the frozen tumor samples.
- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes, including CDKN1A (p21) and MDM2.

## 4. Immunohistochemistry (IHC):

- Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p21 and other relevant markers.

# Conclusion

The establishment of **Rezatapopt** xenograft mouse models provides a robust platform for the preclinical evaluation of this novel p53 reactivator. The protocols outlined in these application notes offer a detailed guide for researchers to assess the in vivo efficacy and mechanism of action of **Rezatapopt**, thereby facilitating its development as a potential cancer therapeutic.

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